2-Acetamido-2-deoxy-D-galactono-1,4-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

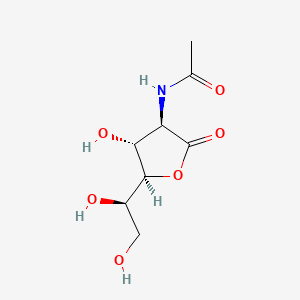

2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a galactonolactone derived from D-galactonic acid .

Synthesis Analysis

This compound is a vital precursor facilitating the synthesis of glycosaminoglycans, instrumental for cell signaling and extracellular matrix formation . It is also known as an N-acetylglucosaminidase inhibitor .Molecular Structure Analysis

The molecular formula of this compound is C8H13NO6 . Its molecular weight is 219.19 .Physical and Chemical Properties Analysis

This compound is a crystalline solid . The melting point is between 162-166℃ .Aplicaciones Científicas De Investigación

Oxidation Processes : The oxidation of 2-acetamido-2-deoxyaldoses with bromine leads to the formation of 2-acetamido-2-deoxy-D-galactono-1,4-lactone. This process is significant in understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and carbohydrate research (Pravdic & Fletcher, 1971).

Synthesis of Derivatives : A novel approach involving the use of sugar formazans led to the synthesis of this compound and its analogues. These findings are crucial in the synthesis of simple aldonic acid derivatives (Zsoldos-Mády et al., 1994).

Inhibitory Activities : The inhibitory activities of various lactone derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase were studied. This research is significant in understanding the biochemical interactions and potential therapeutic applications of these compounds (Pokorný et al., 1975).

Aldonic Acid Derivatives : The study on dicyclohexylammonium salts for the isolation and characterization of aldonic acids provides insights into the utility of these compounds for the isolation and characterization of aldonic acids, which are important in various chemical processes (Zissis et al., 1973).

Properties of Hexonic Acids : Research on the preparation and properties of some 2-acetamido-2-deoxyhexonic acids contributes to the understanding of these compounds' chemical properties and their potential applications in various scientific fields (Zissis et al., 1973).

Use in Polymer and Peptoid Synthesis : The open-chain acetonides of D-galactono-1,4-lactone are used as starting materials for the synthesis of various compounds, including pyrrolidines, azepanes, and carboxylates. These compounds are significant for synthesizing polyhydroxylated nylon and carbopeptoids (Long et al., 1999).

Enzyme Inhibition Studies : The synthesis of 2-acetamido-1,4-imino-1,2,4-tridesoxy-d-galactitol and its competitive inhibition of human lysosomal β-hexosaminidase A were explored. This research contributes to understanding enzyme inhibition, which is crucial in developing therapeutic agents (Liessem et al., 1993).

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

2-Acetamido-2-deoxy-D-galactono-1,4-lactone plays a significant role in biochemical reactions by inhibiting the enzyme N-acetylglucosaminidase . This enzyme is crucial for the hydrolysis of N-acetylglucosamine residues in glycoproteins and glycolipids. By inhibiting N-acetylglucosaminidase, this compound can affect the degradation of glycosaminoglycans, which are essential components of the extracellular matrix and play a role in cell signaling.

Cellular Effects

This compound influences various cellular processes by modulating the activity of N-acetylglucosaminidase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of N-acetylglucosaminidase can lead to the accumulation of glycosaminoglycans, affecting cell signaling and potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of N-acetylglucosaminidase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of N-acetylglucosamine residues, leading to the accumulation of glycosaminoglycans. Additionally, this compound may interact with other biomolecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of N-acetylglucosaminidase, resulting in long-term alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-acetylglucosaminidase without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of glycosaminoglycans. By inhibiting N-acetylglucosaminidase, this compound affects the metabolic flux of glycosaminoglycans, leading to changes in metabolite levels and potentially influencing other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on N-acetylglucosaminidase and other biomolecules.

Propiedades

IUPAC Name |

N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPKUOOYNIILV-GBNDHIKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(OC1=O)C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of synthesizing 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone from 2-acetamido-2-deoxy-D-galactono-1,4-lactone?

A1: The research aimed to investigate the inhibitory activities of various unsaturated sugar lactones on the enzyme 2-acetamido-2-deoxy-beta-D-glucosidase. Treating this compound with dicyclohexylamine in ethanol produced 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone []. This specific unsaturated derivative, along with its isomers, was then tested for its ability to inhibit the target enzyme. This approach helps researchers understand the structure-activity relationship, revealing how specific structural modifications in sugar lactones influence their interaction with the enzyme and their potential as inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

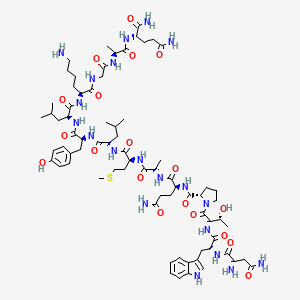

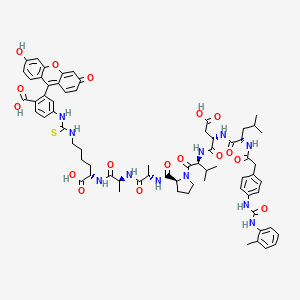

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)

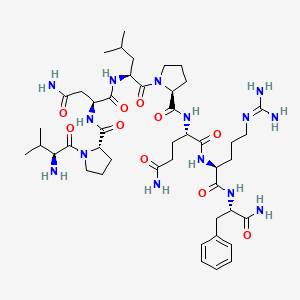

![[Ala17]-MCH](/img/no-structure.png)

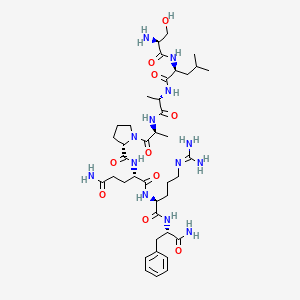

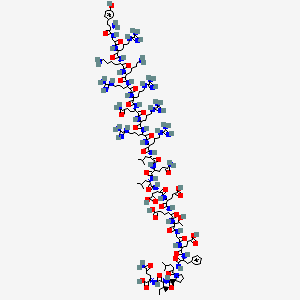

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)

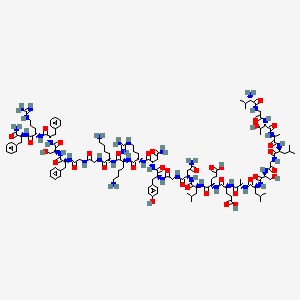

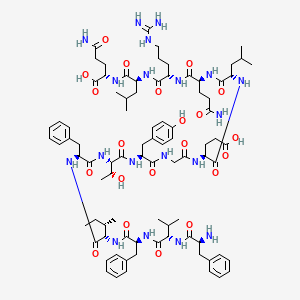

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)